[4-(dimethylamino)but-2-yn-1-yl](methyl)amine
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Overview
Description
4-(dimethylamino)but-2-yn-1-ylamine is an organic compound that features both a dimethylamino group and a but-2-yn-1-yl group attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)but-2-yn-1-ylamine typically involves the alkylation of dimethylamine with a suitable propargyl halide. One common method is the reaction of dimethylamine with propargyl bromide under basic conditions, often using a solvent such as ethanol or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 4-(dimethylamino)but-2-yn-1-ylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)but-2-yn-1-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond in the but-2-yn-1-yl group to a double or single bond.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(dimethylamino)but-2-yn-1-ylamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its ability to interact with biological targets through both its amine and alkyne groups makes it a promising candidate for drug development. Research has shown that compounds containing similar structures can exhibit antimicrobial, anticancer, and neuroprotective activities .
Industry
In the industrial sector, 4-(dimethylamino)but-2-yn-1-ylamine can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for the synthesis of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which 4-(dimethylamino)but-2-yn-1-ylamine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its amine group, potentially inhibiting or activating specific pathways. The alkyne group can also participate in click chemistry reactions, facilitating the formation of stable bioconjugates and other functional molecules .
Comparison with Similar Compounds
Similar Compounds
4-Diethylamino-2-butyn-1-ol: This compound is similar in structure but contains an alcohol group instead of a methylamine group.
Propargylamine: A simpler compound with a propargyl group attached to an amine, lacking the dimethylamino substitution.
Dimethylaminoethanol: Contains a dimethylamino group and an ethanol moiety, differing in the length and saturation of the carbon chain.
Uniqueness
4-(dimethylamino)but-2-yn-1-ylamine is unique due to the presence of both a dimethylamino group and a but-2-yn-1-yl group. This combination of functionalities allows for diverse reactivity and makes the compound a valuable intermediate in various synthetic applications. Its ability to participate in multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
CAS No. |
75858-50-3 |
---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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